molecular formula C11H8ClNO2 B14297494 1-Benzyl-3-chloro-1H-pyrrole-2,5-dione CAS No. 112749-59-4

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione

Cat. No.: B14297494
CAS No.: 112749-59-4
M. Wt: 221.64 g/mol
InChI Key: YBCOMRLISIAZIY-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-1-benzyl-1H-pyrrole-2,5-dione with an appropriate aromatic amine in ethanol at elevated temperatures (70-80°C) for a couple of hours . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride, allowing the synthesis of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as EGFR and VEGFR, which play crucial roles in cell signaling pathways . This inhibition can lead to anti-inflammatory and antitumor effects, making it a compound of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
  • 3-Chloro-1-phenyl-1H-pyrrole-2,5-dione
  • 1-Benzyl-2,5-dihydro-1H-pyrrole

Uniqueness

1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

112749-59-4

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-benzyl-3-chloropyrrole-2,5-dione

InChI

InChI=1S/C11H8ClNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

YBCOMRLISIAZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Cl

Origin of Product

United States

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